(5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20129154
InChI: InChI=1S/C16H10ClNO2S2/c17-13-4-2-1-3-10(13)9-14-15(20)18(16(21)22-14)11-5-7-12(19)8-6-11/h1-9,19H/b14-9-
SMILES:
Molecular Formula: C16H10ClNO2S2
Molecular Weight: 347.8 g/mol

(5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20129154

Molecular Formula: C16H10ClNO2S2

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H10ClNO2S2
Molecular Weight 347.8 g/mol
IUPAC Name (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H10ClNO2S2/c17-13-4-2-1-3-10(13)9-14-15(20)18(16(21)22-14)11-5-7-12(19)8-6-11/h1-9,19H/b14-9-
Standard InChI Key XBPVHHCVXSUXFZ-ZROIWOOFSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl

Introduction

Chemical Structure and Stereochemical Features

Core Thiazolidin-4-One Architecture

The compound’s foundation lies in the 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The C2 position is occupied by a thiocarbonyl group (C=S), while the C4 carbonyl (C=O) and C5 exocyclic double bond complete the conjugated system . This arrangement confers planarity to the central ring, facilitating π-π stacking interactions with biological targets.

Substituent Contributions

  • C5 2-Chlorobenzylidene Group: The (Z)-configured benzylidene moiety introduces steric bulk and electronic effects. The chlorine atom at the benzene ring’s ortho position enhances lipophilicity and influences dipole interactions .

  • N3 4-Hydroxyphenyl Group: The para-hydroxyl group enables hydrogen bonding with enzyme active sites, while the aromatic ring participates in hydrophobic interactions .

Stereochemical Implications

The (5Z) designation specifies the geometry of the exocyclic double bond, with the 2-chlorophenyl and thiazolidinone rings positioned cis to each other. This configuration optimizes intramolecular charge transfer and stabilizes the molecule’s bioactive conformation .

Synthetic Methodologies

Knoevenagel Condensation

The primary synthesis route involves Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and 2-chlorobenzaldehyde. This reaction typically employs acetic acid or ammonium acetate as catalysts, achieving yields of 65–78% under reflux conditions . The mechanism proceeds via nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond .

Representative Reaction Conditions

ComponentQuantity/Parameter
2-Thioxo-thiazolidin-4-one1.0 eq
2-Chlorobenzaldehyde1.2 eq
SolventEthanol/Acetic Acid (3:1)
CatalystAmmonium Acetate (0.1 eq)
Temperature80°C, 6–8 hours
Yield72%

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to accelerate the condensation, reducing reaction times to 15–20 minutes with comparable yields . This method enhances regioselectivity and minimizes side product formation.

Post-Synthetic Modifications

  • Halogenation: Bromination at the C5 position enables further functionalization via Suzuki-Miyaura coupling .

  • Hybridization: Conjugation with pharmacophores like quinoline or coumarin enhances target affinity.

Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The 2-chlorophenyl group disrupts microbial membrane integrity, while the thioxo group chelates essential metal ions .

Anticancer Activity

In vitro studies demonstrate potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) and A549 lung carcinoma (IC₅₀ = 18.7 µM). Mechanistic studies indicate topoisomerase II inhibition and reactive oxygen species (ROS) generation as primary modes of action .

Anti-Inflammatory Effects

The compound reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 58% and 64%, respectively, at 10 µM. The 4-hydroxyphenyl group likely modulates NF-κB signaling .

Physicochemical and Spectroscopic Properties

Key Physicochemical Data

PropertyValue
Melting Point228–230°C (decomposes)
LogP (Octanol-Water)3.2 ± 0.3
Aqueous Solubility4.8 µg/mL (pH 7.4)
pKa8.1 (phenolic -OH)

Spectroscopic Signatures

  • IR (KBr): 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S), 3250 cm⁻¹ (-OH).

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, H-5), 7.45–7.32 (m, aromatic H), 10.21 (s, -OH) .

Challenges in Therapeutic Development

Solubility Limitations

The compound’s high lipophilicity (LogP > 3) restricts aqueous solubility, necessitating prodrug strategies or nanoformulations.

PAINS Liability

As a 5-ene-rhodanine derivative, it may exhibit pan-assay interference (PAINS) via redox cycling or protein aggregation . Rigorous counter-screening is essential to validate target specificity.

Metabolic Stability

In vitro microsomal studies indicate rapid glucuronidation of the phenolic -OH group (t₁/₂ = 23 minutes), requiring structural shielding.

Applications in Drug Discovery

Lead Optimization

  • Hybrid Molecules: Conjugation with cinnamic acid derivatives improves antitubercular activity (MIC = 2 µg/mL against M. tuberculosis) .

  • Metal Complexes: Copper(II) complexes enhance DNA cleavage efficacy (85% supercoiled plasmid degradation at 10 µM).

Targeted Delivery Systems

Encapsulation in PEGylated liposomes increases bioavailability 4.7-fold in murine models, with sustained tumor accumulation over 48 hours.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator